molecular formula C21H21N3O5 B1230004 1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone

1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone

Cat. No. B1230004
M. Wt: 395.4 g/mol
InChI Key: UESVFZUIBJDQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone is a member of pyrroles.

Scientific Research Applications

  • Crystallography and Molecular Structure : Studies have focused on understanding the crystal structure of compounds related to 1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone. For example, the crystal structure of a new derivative of dehydroabietic acid was analyzed, providing insights into the conformation and bonding of similar complex molecules (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

  • Synthesis and Reactions : Research has been conducted on the synthesis and reactions of compounds with similar structures. These studies are vital for the development of new chemicals and pharmaceuticals. For instance, synthesis and reaction studies of certain ethanone derivatives provided valuable information on the creation of new isoflavones and heterocycles (V. Moskvina, S. Shilin, Volodymir P. Khilya, 2015).

  • In-vitro Studies and Bioactivity : In-vitro studies, such as the investigation of platelet aggregation inhibitory activity of Paeonol and its analogues, contribute to understanding the biological activity and potential therapeutic applications of these compounds (K. G. Akamanchi, P. Padmawar, UM Thatte, N. Rege, S. A. Dahanukar, 1999).

  • Optical and Spectroscopic Analysis : Studies involving optical properties and spectroscopic analysis of pyridine derivatives, including those with structures similar to the subject compound, provide insights into their electronic properties and potential applications in material science (M. Cetina, Marina Tranfić, I. Sviben, Marijana Jukić, 2010).

  • Catalysis and Polymerization : Research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which are structurally related, highlights their role in catalysis and polymerization processes. This has implications for industrial chemistry and materials science (Yang Wang, Wei Zhao, Dongtao Liu, Shihui Li, Xinli Liu, Dongmei Cui, Xuesi Chen, 2012).

properties

Product Name

1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(6-methyl-2-nitropyridin-3-yl)oxyethanone

InChI

InChI=1S/C21H21N3O5/c1-13-5-10-20(21(22-13)24(26)27)29-12-19(25)18-11-14(2)23(15(18)3)16-6-8-17(28-4)9-7-16/h5-11H,12H2,1-4H3

InChI Key

UESVFZUIBJDQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone
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1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone

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